2-Methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

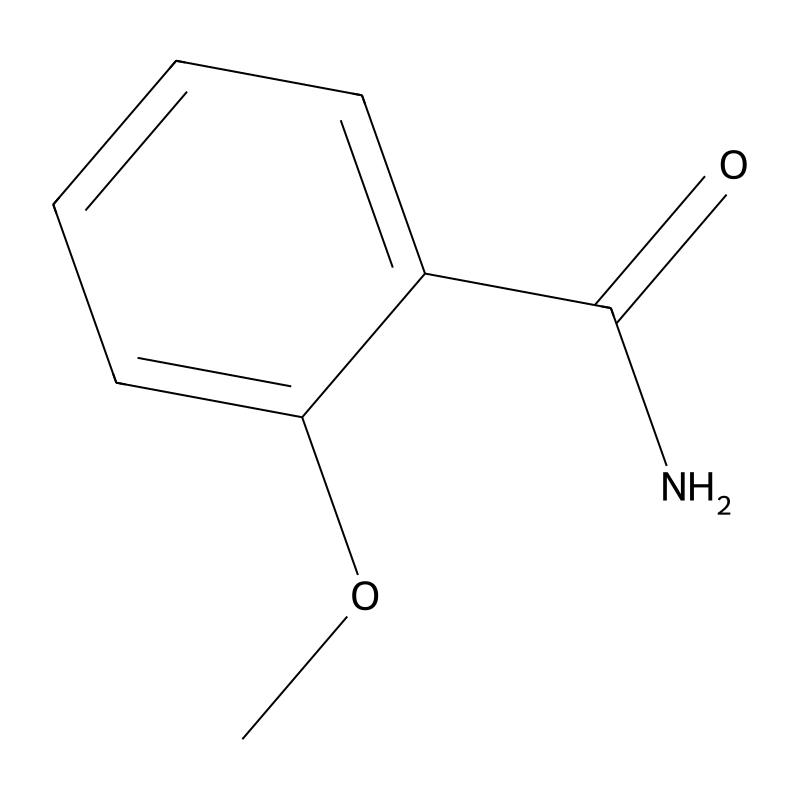

2-Methoxybenzamide is an organic compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. It is classified as an aromatic amide, specifically a methoxy-substituted derivative of benzamide. The compound features a methoxy group () attached to the ortho position of the benzene ring relative to the amide group (). Its structure can be represented as follows:

- Chemical Structure:

- 2-Methoxybenzamide Structure

2-Methoxybenzamide is also known by various names, including o-methoxybenzamide and o-anisamide. It appears as a white solid with a melting point of around 127 °C .

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by the presence of the methoxy group, which is an electron-donating substituent.

- Amidation Reactions: It can react with various acyl chlorides to form new amides.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-methoxybenzoic acid and ammonia.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

Research has indicated that 2-methoxybenzamide and its derivatives exhibit notable biological activities. Specifically, they have been studied for their potential as inhibitors of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression. Compounds derived from 2-methoxybenzamide have shown promise in inhibiting cancer cell proliferation associated with this pathway .

Additionally, some studies suggest that these compounds may possess anti-inflammatory properties and could be explored for therapeutic applications in various diseases linked to inflammation and abnormal cell signaling .

Several methods have been developed for synthesizing 2-methoxybenzamide:

- Direct Amidation: This involves reacting 2-methoxybenzoic acid with ammonia or an amine in the presence of coupling agents like carbodiimides.

- Acylation of Anisidine: An alternative route involves acylating anisidine (2-methoxyaniline) using acyl chlorides under basic conditions.

- Condensation Reactions: The synthesis can also be achieved through condensation reactions between substituted phenols and amides, often utilizing catalysts or specific reaction conditions to enhance yields .

2-Methoxybenzamide finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential therapeutic uses in cancer treatment and as anti-inflammatory agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

- Research: It is used in studies related to medicinal chemistry and pharmacology to explore structure-activity relationships .

Interaction studies have focused on how 2-methoxybenzamide derivatives bind to specific biological targets. For instance, docking studies have shown that these compounds can effectively interact with proteins involved in the Hedgehog signaling pathway, forming hydrogen bonds with key amino acids within the binding pocket. These interactions are crucial for understanding their mechanism of action and optimizing their efficacy as therapeutic agents .

Several compounds share structural similarities with 2-methoxybenzamide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Methoxybenzamide | Aromatic Amide | Methoxy group at para position; different bioactivity profile. |

| Anisamide | Aromatic Amide | Similar methoxy substitution but lacks ortho positioning; used in similar applications. |

| 2-Chlorobenzamide | Chlorinated Amide | Chlorine substitution alters reactivity; studied for different biological activities. |

| 3-Methoxybenzamide | Aromatic Amide | Methoxy group at meta position; distinct reactivity compared to ortho-substituted analogs. |

Each of these compounds exhibits unique properties and activities due to variations in substitution patterns on the aromatic ring, which influence their reactivity and biological interactions .